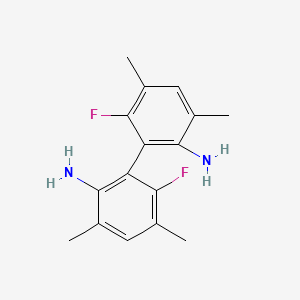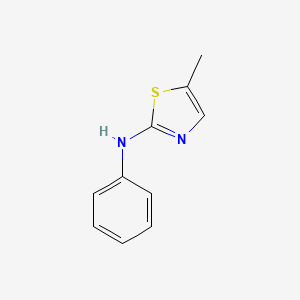![molecular formula C19H24OSi B14655193 {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane CAS No. 51519-03-0](/img/structure/B14655193.png)
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both diphenyl and trimethylsilyl groups, makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane typically involves the reaction of diphenylmethyl chloride with trimethylsilyl prop-2-en-1-ol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(prop-1-en-1-yl)silane
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1,1-Diphenyl-1-propen-2-yl)(trimethyl)silane
Uniqueness
What sets {Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane apart from similar compounds is its unique combination of diphenyl and trimethylsilyl groups. This structure provides it with distinct chemical properties, making it particularly useful in specific applications such as the synthesis of complex organic molecules and the development of advanced materials.
Eigenschaften
CAS-Nummer |
51519-03-0 |
|---|---|
Molekularformel |
C19H24OSi |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
[diphenyl(prop-2-enoxy)methyl]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-5-16-20-19(21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3 |
InChI-Schlüssel |
ILTIQOCERYWDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
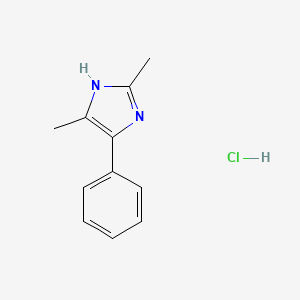


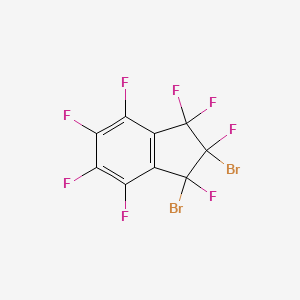


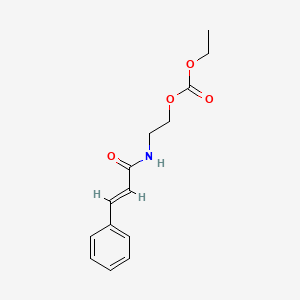

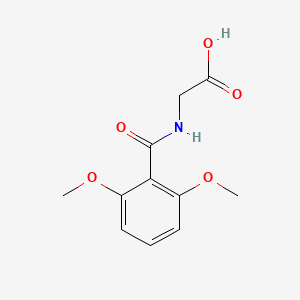

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
